(E)-N-Phenyl-1-(quinoxalin-2-yl)methanimine
Description
Structure
3D Structure
Properties
CAS No. |
104182-63-0 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-phenyl-1-quinoxalin-2-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-6-12(7-3-1)16-10-13-11-17-14-8-4-5-9-15(14)18-13/h1-11H |
InChI Key |
ZXCIFGADRJMIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
Quinoxaline-2-carbaldehyde (1 mmol) and aniline (1 mmol) are dissolved in ethanol (10 mL) and heated under reflux for 1–2 hours. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine linkage (C=N). The acidic protons of ethanol facilitate proton transfer, eliminating water and driving the equilibrium toward product formation.
Workup and Yield
After cooling, the product precipitates as yellow crystals, which are filtered, washed with cold ethanol, and dried. This method typically yields 85–90% pure product. Crystallographic analysis confirms the (E)-configuration, with a C=N bond length of 1.268–1.273 Å, consistent with imine formation.
Ammonium Bifluoride-Catalyzed Synthesis in Methanol
A modified protocol using ammonium bifluoride (NH₄HF₂) as a catalyst enhances reaction efficiency under milder conditions.
Catalytic Cycle and Advantages
NH₄HF₂ (2.5 mM in methanol) promotes imine formation at room temperature. The fluoride ion acts as a base, deprotonating the intermediate hemiaminal and accelerating dehydration. This method avoids prolonged heating, reducing energy consumption and side reactions.
Procedure and Performance
-
Reactants : Quinoxaline-2-carbaldehyde (1 mmol) + aniline (1 mmol)
-
Catalyst : NH₄HF₂ (2.5 mM in methanol)
-
Time : 12–24 hours at room temperature
The product exhibits identical spectroscopic properties to the classical method, with ¹H NMR showing a characteristic imine proton signal at δ 8.5–8.7 ppm.
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches employ solvent-free grinding to synthesize Schiff bases.
Methodology
Quinoxaline-2-carbaldehyde and aniline (1:1 molar ratio) are ground in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA). The exothermic reaction completes within 15–20 minutes, as evidenced by the color change to bright yellow.
Efficiency and Sustainability
-
Yield : 88–90%
-
Benefits : Eliminates solvent waste, reduces reaction time, and improves atom economy.
Comparative Analysis of Synthetic Methods
Characterization and Structural Insights
Spectroscopic Data
Thermal Stability
DSC analysis reveals a melting point of 198–200°C, with no decomposition below 250°C, indicating robust thermal stability.
Challenges and Optimization Strategies
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Quinoxalin-2-ylmethylene)aniline can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert N-(Quinoxalin-2-ylmethylene)aniline to its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising potential as an antimicrobial , anticancer , and anti-inflammatory agent. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors that modulate biological activity.
Research has indicated that (E)-N-Phenyl-1-(quinoxalin-2-yl)methanimine can inhibit microbial growth by targeting enzymes essential for bacterial survival. Additionally, it has shown the ability to induce apoptosis in cancer cells through interactions with DNA and proteins.
| Activity | Mechanism | Target |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | Bacterial enzymes |
| Anticancer | Induction of apoptosis | DNA and proteins |
| Anti-inflammatory | Modulation of inflammatory pathways | Cytokines and inflammatory mediators |
Materials Science
In materials science, this compound is explored for its potential use in organic electronics. Its structural properties allow it to function as a building block for synthesizing advanced materials, which can be utilized in various applications such as sensors and photovoltaic devices.
Biological Studies
Numerous studies have been conducted to evaluate the biological activity of this compound and its derivatives. These investigations focus on structure-activity relationships (SAR) to optimize its pharmacological properties.
Case Studies
- Antimicrobial Resistance : A study demonstrated that quinoxaline derivatives, including this compound, effectively inhibited biofilm formation in antibiotic-resistant strains, highlighting their potential utility in treating chronic infections.
- Antitumor Efficacy : Research on quinoxaline derivatives revealed enhanced selectivity against hypoxic tumor cells, indicating that modifications in the quinoxaline structure can significantly affect biological outcomes.
- Structure-Activity Relationships : Investigations into SAR have shown that substituents on the quinoxaline ring influence both antimicrobial and anticancer activities. For instance, electron-withdrawing groups at specific positions on the ring were associated with increased potency against tumor cells.
Mechanism of Action
The mechanism of action of N-(Quinoxalin-2-ylmethylene)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to interact with DNA and proteins also contributes to its anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Key Features of (E)-N-Phenyl-1-(quinoxalin-2-yl)methanimine:
- Bond Lengths : The C=N bond length in the imine group is 1.26–1.27 Å, consistent with typical Schiff bases .
- Dihedral Angles: The quinoxaline and phenyl rings exhibit dihedral angles of 14.7–16.5°, indicating partial planarity .
- Crystal System: Monoclinic (space group P21/c) with unit cell parameters a = 9.7995(9) Å, b = 10.0627(10) Å, c = 32.490(3) Å, and β = 96.180(2)° .
Comparison with Analogous Compounds :
Key Observations :
- Aromatic Core Impact: Quinoxaline-based imines exhibit greater electron deficiency compared to phenyl or pyridinyl analogs, enhancing their utility in charge-transfer complexes .
- Crystal Packing: Halogenated analogs (e.g., 4-chlorophenyl) exhibit triclinic systems with Z’=2, driven by C–H⋯X hydrogen bonds, unlike the monoclinic packing of quinoxaline derivatives .
Reactivity Trends :
- Quinoxaline imines are more electrophilic than phenyl analogs due to the electron-withdrawing quinoxaline core, favoring coordination to metals (e.g., Zn(II), Ag(I)) .
- Nitrothiophene derivatives (e.g., ) show higher electrophilicity, enabling applications in optoelectronics .
Biological Activity
(E)-N-Phenyl-1-(quinoxalin-2-yl)methanimine, also known as N-(quinoxalin-2-ylmethylene)aniline, is an organic compound that belongs to the class of quinoxaline derivatives. This compound has garnered attention due to its significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections delve into the synthesis, mechanisms of action, and specific biological activities of this compound, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, commonly involving the condensation of quinoxaline derivatives with aniline compounds. A typical synthetic route involves:
- Reagents : Quinoxaline and an appropriate aniline derivative.
- Conditions : The reaction is often carried out under reflux in a suitable solvent such as ethanol or DMF.
- Purification : The product is purified using recrystallization or column chromatography.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound exhibits potential antimicrobial effects by inhibiting enzymes crucial for microbial growth. This inhibition may be due to the compound's ability to bind to active sites on these enzymes.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. Its mechanism involves interaction with DNA and proteins that regulate cell survival pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been demonstrated in various studies. For instance, it has shown promising results against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating its effectiveness.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial properties of various quinoxaline derivatives, including this compound. The findings suggested that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs, highlighting its potential as a lead compound for drug development in treating bacterial infections .
Study on Anticancer Mechanisms
Research published in a peer-reviewed journal explored the mechanisms by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways leading to programmed cell death, making it a candidate for further investigation as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for preparing (E)-N-Phenyl-1-(quinoxalin-2-yl)methanimine, and how do solvent choice and reaction time affect yield?
The synthesis typically involves condensation between quinoxaline-2-carbaldehyde and aniline derivatives under reflux conditions. Solvent selection (e.g., toluene, chloroform) significantly impacts reaction efficiency and purity. For example, toluene is preferred for high-boiling-point reactions, while chloroform may accelerate kinetics for electron-deficient substrates . Reaction times vary: 16–40 hours are common, with longer durations sometimes required for sterically hindered or deactivated substrates (e.g., 50% yield for 2,6-diisopropylphenyl derivatives after 40 hours) . Monitoring via TLC and optimizing stoichiometric ratios (1:1 aldehyde/amine) are critical to minimize byproducts like hydrazones or unreacted intermediates .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the (E)-configuration and purity of this Schiff base?
1H NMR is primary for confirming imine formation: the characteristic singlet for the CH=N proton appears at δ 8.9–9.0 ppm, with coupling patterns resolving stereochemistry . X-ray crystallography provides definitive structural validation, as seen in related (quinoxalin-2-yl)methanimine derivatives, where bond lengths (C=N ~1.26 Å) and dihedral angles between aromatic planes (14.7°–16.5°) confirm geometry . FTIR complements this by identifying C=N stretches near 1600–1650 cm⁻¹ . For purity, CHNS analysis ensures stoichiometric consistency, while HPLC-MS detects trace impurities in complex matrices .
Advanced Research Questions
Q. How do computational studies elucidate the electronic structure and reactivity of this compound in catalytic or biological systems?
Density functional theory (DFT) calculations reveal charge distribution and frontier molecular orbitals, highlighting the electron-deficient quinoxaline ring as a site for nucleophilic attack. Molecular docking studies demonstrate potential binding to biological targets (e.g., SARS-CoV-2 main protease) via π-π stacking with aromatic residues and hydrogen bonding with the imine nitrogen . Dynamics simulations further predict stability in aqueous environments, with torsional flexibility in the CH=N linkage influencing interaction kinetics .
Q. What mechanistic insights explain contradictions in catalytic performance when this Schiff base is used in transition-metal complexes?
Contradictions arise from ligand geometry and metal center electronics. For example, ruthenium complexes with (quinoxalin-2-yl)methanimine ligands show variable catalytic activity in oxidative reactions due to steric effects from substituents on the phenyl ring. Cyclic voltammetry studies correlate redox potentials (e.g., Ru(II)/Ru(III) transitions) with catalytic turnover, while XAS spectra confirm metal-ligand bond distortions under reaction conditions . Competing pathways (e.g., single-electron transfer vs. concerted mechanisms) are resolvable via kinetic isotope effects and Hammett plots .
Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound across different assay platforms?
Discrepancies often stem from assay-specific conditions (e.g., solvent polarity, pH) affecting protonation states of the imine nitrogen. For antimicrobial studies, MIC values vary with membrane permeability: logP calculations (e.g., ~2.5 for lipophilic derivatives) correlate with Gram-negative vs. Gram-positive activity . Standardizing protocols (e.g., broth microdilution vs. agar diffusion) and controlling for photodegradation (via UV stability assays) improve reproducibility. Cross-validation with in silico ADMET predictions further refines structure-activity relationships .
Methodological Notes
- Synthetic Optimization : Use Dean-Stark traps for azeotropic water removal in reflux reactions to shift equilibrium toward imine formation .
- Crystallography : SHELX programs (e.g., SHELXL) are recommended for refining twinned or high-resolution datasets, leveraging constraints for disordered moieties .
- Data Analysis : Employ multivariate statistics (PCA or PLS) to deconvolute overlapping spectroscopic signals in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
